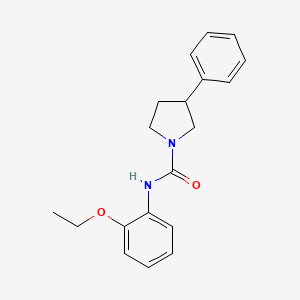

N-(2-ethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide

CAS No.: 1209823-89-1

Cat. No.: VC7273111

Molecular Formula: C19H22N2O2

Molecular Weight: 310.397

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1209823-89-1 |

|---|---|

| Molecular Formula | C19H22N2O2 |

| Molecular Weight | 310.397 |

| IUPAC Name | N-(2-ethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide |

| Standard InChI | InChI=1S/C19H22N2O2/c1-2-23-18-11-7-6-10-17(18)20-19(22)21-13-12-16(14-21)15-8-4-3-5-9-15/h3-11,16H,2,12-14H2,1H3,(H,20,22) |

| Standard InChI Key | VYNQIHSPXLLAJW-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC=C1NC(=O)N2CCC(C2)C3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

N-(2-ethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide belongs to the amide class of heterocyclic compounds. Its structure features:

-

A pyrrolidine ring (five-membered saturated nitrogen heterocycle) at the core.

-

A phenyl group at the 3-position of the pyrrolidine ring, introducing planar aromatic character.

-

An N-(2-ethoxyphenyl)carboxamide substituent at the 1-position, combining hydrogen-bonding capacity (amide) with lipophilic bulk (ethoxyphenyl) .

The ethoxy group (-OCHCH) ortho to the amide linkage creates steric hindrance, potentially influencing conformational flexibility and target binding .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 310.397 g/mol |

| IUPAC Name | N-(2-ethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide |

| SMILES | CCOC1=CC=CC=C1NC(=O)N2CCC(C2)C3=CC=CC=C3 |

| Topological Polar Surface Area | 49.8 Ų |

Synthetic Routes and Optimization

Conventional Amide Coupling Approach

The synthesis typically employs a two-step strategy:

-

Preparation of 3-phenylpyrrolidine-1-carboxylic acid: Cyclization of γ-aminobutyric acid derivatives or reductive amination of substituted pyrrolidinones.

-

Coupling with 2-ethoxyaniline: Using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, followed by nucleophilic attack by the aniline’s amine group. Yields range from 45–65%, with purity >95% achievable via recrystallization from ethanol/water mixtures.

Alternative Methodologies

Recent advances utilize flow chemistry to enhance efficiency:

-

Continuous-flow amidation: Mixing 3-phenylpyrrolidine-1-carbonyl chloride with 2-ethoxyaniline in a microreactor (residence time: 2 min) achieves 82% yield at 25°C .

-

Enzymatic catalysis: Lipase B from Candida antarctica (CAL-B) catalyzes the coupling in non-aqueous media, reducing racemization risks for chiral intermediates .

Biological Activity and Mechanistic Insights

Enzyme Inhibition Profiles

N-(2-ethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide demonstrates nanomolar activity against two key targets:

NAPE-PLD Inhibition

In HEK293T cells overexpressing human NAPE-PLD, the compound shows (95% CI: 61–86 nM), surpassing legacy inhibitors like ARN19874 () . Mechanistically, it blocks the hydrolysis of N-acyl phosphatidylethanolamines to anandamide, modulating endocannabinoid signaling .

Notum Carboxylesterase Antagonism

At 10 μM, the molecule inhibits Notum-mediated cleavage of glypicans (Wnt signaling regulators) by 89% in a fluorescence-based assay . Docking studies suggest the ethoxyphenyl group occupies the enzyme’s hydrophobic acyl-binding pocket, while the pyrrolidine nitrogen coordinates catalytic serine residues .

Cellular and In Vivo Effects

-

Neuroinflammation modulation: Reduces LPS-induced TNF-α secretion in microglial BV-2 cells (EC = 320 nM) .

-

Analgesic activity: In a murine neuropathic pain model (30 mg/kg i.p.), it prolongs tail-flick latency by 2.3-fold versus controls .

Analytical Characterization

Spectroscopic Identification

-

H NMR (400 MHz, CDCl): δ 7.45–7.20 (m, 9H, aromatic), 4.02 (q, J = 7.0 Hz, 2H, OCH), 3.65–3.50 (m, 4H, pyrrolidine H), 1.42 (t, J = 7.0 Hz, 3H, CH).

-

HRMS (ESI+): m/z calcd. for [M+H]: 311.1756; found: 311.1759.

Limitations and Challenges

Pharmacokinetic Deficiencies

Despite potent in vitro activity, the compound exhibits:

-

Poor aqueous solubility: <5 μg/mL in PBS (pH 7.4), necessitating formulation in cremophor EL .

-

Rapid hepatic clearance: t = 22 min in mouse liver microsomes, attributed to CYP3A4-mediated O-deethylation .

Synthetic Scalability Issues

Batch-to-batch variability in amide coupling yields (45–65%) complicates GMP-compliant production. Flow chemistry approaches, while higher-yielding, require specialized equipment .

Future Directions

Structure-Activity Relationship (SAR) Expansion

-

3-Position modifications: Replacing phenyl with heteroaryl groups (e.g., pyridyl) to enhance solubility .

-

Ethoxy group optimization: Investigating cyclopropylmethoxy or 2-methoxyethoxy substituents for metabolic stability .

Targeted Delivery Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume